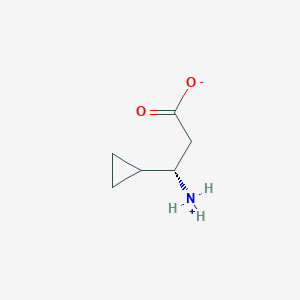

(3S)-3-azaniumyl-3-cyclopropylpropanoate

説明

(3S)-3-azaniumyl-3-cyclopropylpropanoate is a chiral ammonium carboxylate characterized by a cyclopropane ring attached to the β-carbon of a propanoate backbone. The stereospecific (3S) configuration and the presence of both an azaniumyl (NH₃⁺) group and a cyclopropyl substituent distinguish it from simpler amino acid derivatives.

特性

IUPAC Name |

(3S)-3-azaniumyl-3-cyclopropylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWFMMMLMIDKCB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](CC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Related Compounds

Benazepril Hydrochloride

Benazepril Hydrochloride () is an angiotensin-converting enzyme (ACE) inhibitor with a benzazepine core and a phenylpropyl side chain. While it shares stereochemical complexity with (3S)-3-azaniumyl-3-cyclopropylpropanoate, key differences include:

- Core Structure : Benazepril features a benzazepine ring system, whereas the target compound lacks aromaticity and relies on a cyclopropane ring.

- Functional Groups : Benazepril contains an ethoxycarbonyl group and a secondary amide, contrasting with the azaniumyl-carboxylate zwitterionic structure of the target compound.

- Pharmacological Role : Benazepril is a prodrug activated to its dicarboxylate metabolite, while the target compound’s ionic nature may limit membrane permeability, suggesting distinct therapeutic applications .

[5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[4,5-c]pyridin-2-yl]acetate hydrochloride (, Item 4)

This thienopyridine derivative contains a cyclopropyl ketone and fluorophenyl group. Comparisons include:

- Cyclopropane Positioning: The cyclopropane in this compound is part of a ketone side chain, whereas in the target compound, it is directly bonded to the propanoate backbone.

- Biological Implications : The fluorophenyl group enhances lipophilicity and target binding, whereas the target compound’s zwitterionic structure may favor solubility in aqueous environments .

1-(Chloromethyl)cyclopropane (, Item 12)

A simple cyclopropane derivative used in synthetic chemistry:

- Reactivity : The chloromethyl group facilitates nucleophilic substitutions, unlike the stabilized azaniumyl-carboxylate system in the target compound.

- Applications : Primarily serves as a building block in organic synthesis, highlighting the cyclopropane ring’s utility in strain-driven reactions .

Structural and Functional Analysis Table

Research Findings and Implications

- This feature is exploited in Item 4 () for target-selective binding .

- Zwitterionic Properties : The azaniumyl-carboxylate structure may improve aqueous solubility, contrasting with the lipophilic benzazepine system in Benazepril, which prioritizes membrane penetration .

- Stereochemical Influence : The (3S) configuration could dictate enantioselective interactions, analogous to the (1S,3S) stereochemistry critical for Benazepril’s ACE inhibition .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。